tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is a chemical compound with the molecular formula C12H15FN2O5 and a molecular weight of 286.26 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a fluorinated, methoxylated, and nitrated phenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-fluoro-2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Reduction: Formation of 4-fluoro-2-methoxy-5-aminophenyl carbamate.
Oxidation: Formation of 4-fluoro-2-hydroxy-5-nitrophenyl carbamate.
Scientific Research Applications
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-fluoro-2-methoxyphenyl)carbamate
- tert-Butyl (4-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (4-methoxy-5-nitrophenyl)carbamate
Uniqueness
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy and nitro groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUXYKMAEDAWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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